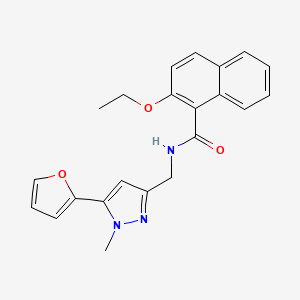
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide, also known as EFP, is a novel compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
科学的研究の応用
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective properties in the treatment of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is not fully understood, but it has been proposed that it acts by inhibiting various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective properties in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide has several advantages for lab experiments. It has been shown to be effective in inhibiting cancer growth and inflammation in vitro and in vivo. This compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. This compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood. In addition, this compound may have off-target effects that need to be investigated further.
将来の方向性
There are several future directions for the study of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide. One area of research is the development of this compound analogs with improved efficacy and selectivity. Another area of research is the investigation of this compound's potential neuroprotective properties in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the safety and efficacy of this compound in humans need to be investigated further in clinical trials. Overall, this compound has shown promising results in various scientific research applications, and further investigation of its potential therapeutic properties is warranted.
合成法
The synthesis of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide involves the reaction of 2-ethoxy-1-naphthoyl chloride with 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
2-ethoxy-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-27-20-11-10-15-7-4-5-8-17(15)21(20)22(26)23-14-16-13-18(25(2)24-16)19-9-6-12-28-19/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQQVLTSLTUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

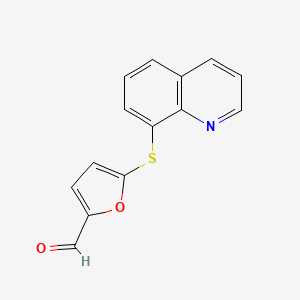
![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
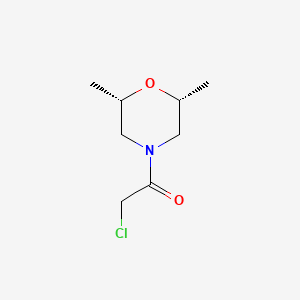
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2790013.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2790016.png)
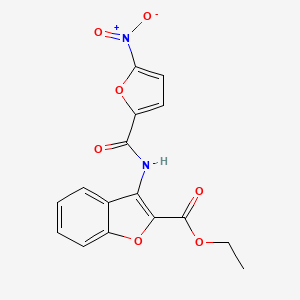

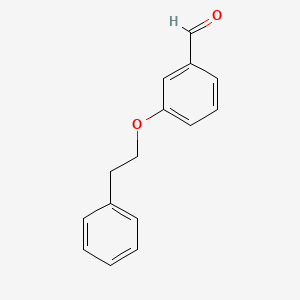
![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)

![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)